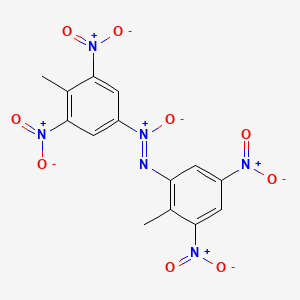

2,4',6,6'-Tetranitro-2',4-azoxytoluene

Description

Contextualization within Nitroaromatic and Azoxy Compound Chemistry

To understand the chemical nature of 2,4',6,6'-Tetranitro-2',4-azoxytoluene, one must first consider its constituent functional groups. The compound is fundamentally a nitroaromatic, a class of organic molecules where one or more nitro groups (–NO₂) are attached to an aromatic ring. The nitro group is a powerful electron-withdrawing group and one of the most common explosophores (a functional group that makes a compound explosive). This is because the decomposition of nitro compounds can release a large amount of energy by forming highly stable products like molecular nitrogen (N₂) and carbon dioxide (CO₂).

This compound thus combines the high-energy nature of multiple nitro groups with the structural and electronic effects of an asymmetric azoxy linkage, making it a complex and potentially powerful energetic material.

Table 1: Characteristics of Key Functional Groups

| Functional Group | General Structure | Key Characteristics in Energetic Materials |

|---|---|---|

| Nitro (aromatic) | Ar–NO₂ | Strong electron-withdrawing group; common explosophore; increases explosive power and density. |

| Azoxy | R–N=N⁺(O⁻)–R' | Acts as a linking group; contributes to oxygen balance; can influence thermal stability and sensitivity. researchgate.net |

Historical Development and Scholarly Significance of Nitroazoxytoluenes Research

While the specific synthesis and historical discovery of this compound are not well-documented, the history of the broader class of nitroazoxytoluenes is intrinsically linked to the production of 2,4,6-trinitrotoluene (B92697) (TNT). Research into the byproducts formed during the large-scale nitration of toluene (B28343) for TNT production revealed the presence of a complex mixture of related compounds.

The formation of azoxy compounds can occur under the harsh oxidative and reductive conditions present during nitration and subsequent purification processes. Incomplete reactions or side reactions involving nitrotoluene intermediates can lead to the condensation of two molecules to form an azoxy bridge. The scholarly significance of studying these compounds initially stemmed from the need to understand impurity profiles in military-grade explosives, as impurities can affect the stability, sensitivity, and long-term storage of TNT.

More recently, the focus has shifted. The deliberate synthesis of asymmetrically substituted azoxy compounds, particularly those with multiple nitro groups, is an area of active research. The challenge lies in controlling the reaction to link two different aromatic rings regioselectively, which is a significant synthetic hurdle. researchgate.net Therefore, the scholarly significance of a compound like this compound lies in the development of synthetic methodologies to create such specific, complex, and asymmetric energetic molecules.

Current Research Trajectories and Open Questions Pertaining to the Compound

Specific experimental research on this compound is limited in available scientific literature. However, current research on related energetic azoxy compounds provides a clear indication of the research trajectories and unanswered questions relevant to this molecule.

Current Research Trajectories:

Advanced Synthesis: A primary focus is on the development of novel synthetic routes that allow for the controlled, regioselective synthesis of asymmetric azoxy compounds. nih.gov This involves moving beyond classical methods, which often produce mixtures of isomers, toward more precise catalytic or photochemical approaches.

Computational Chemistry: High-level quantum chemical calculations are extensively used to predict the properties of novel energetic molecules before attempting their synthesis. researchgate.net For a compound like this compound, these studies would estimate its density, heat of formation, detonation velocity, detonation pressure, and thermal stability. nih.gov

Thermal Analysis: For synthesized compounds, a key area of investigation is their thermal behavior. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine decomposition temperatures, exothermic energy release, and decomposition kinetics, which are crucial for assessing thermal stability and safety. nih.govresearchgate.net

Structure-Property Relationships: Researchers are working to understand how the specific placement of nitro groups and the conformation of the azoxy bridge influence the material's properties. For instance, the isomeric arrangement can significantly impact crystal packing, density, and sensitivity to stimuli like impact and friction. researchgate.net

Open Questions:

What is the most efficient and selective synthetic pathway to produce this compound in high purity?

How does the specific asymmetric substitution pattern of this isomer affect its crystal density and thermal stability compared to its symmetric counterparts?

What are the primary decomposition pathways of the molecule upon heating, and what are the initial bond-breaking events? nih.gov

Does this specific isomer offer any advantages in terms of performance (e.g., detonation velocity) or sensitivity over more well-studied energetic materials?

The investigation into these questions for the broader class of tetranitro-azoxytoluenes is essential for the rational design of new energetic materials with tailored properties. semanticscholar.org

Table 2: Illustrative Properties of an Energetic Azoxy Compound Note: The following data is for the related isomer 2,2',6,6'-Tetranitro-4,4'-azoxytoluene and is provided for illustrative purposes to show the types of properties investigated for this class of compounds. Specific data for this compound is not available.

| Property | Illustrative Value | Unit |

| Molecular Formula | C₁₄H₁₀N₆O₉ | - |

| Molecular Weight | 406.26 | g/mol |

| Density (calculated) | 1.74 | g/cm³ |

| Hydrogen Bond Acceptor Count | 10 | - |

| Rotatable Bond Count | 2 | - |

| Complexity (calculated) | 660 | - |

Structure

3D Structure

Properties

CAS No. |

51118-04-8 |

|---|---|

Molecular Formula |

C14H10N6O9 |

Molecular Weight |

406.26 g/mol |

IUPAC Name |

(4-methyl-3,5-dinitrophenyl)-(2-methyl-3,5-dinitrophenyl)imino-oxidoazanium |

InChI |

InChI=1S/C14H10N6O9/c1-7-11(3-10(17(22)23)6-12(7)18(24)25)15-16(21)9-4-13(19(26)27)8(2)14(5-9)20(28)29/h3-6H,1-2H3 |

InChI Key |

XDCFBFUDTDVION-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+](C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+](C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[O-] |

Other CAS No. |

51856-71-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 ,6,6 Tetranitro 2 ,4 Azoxytoluene

Established Synthetic Pathways and Precursors

The primary route to 2,4',6,6'-Tetranitro-2',4-azoxytoluene involves the transformation of TNT or its partially reduced derivatives. A review of energetic materials derived from common explosives indicates that 4,4',6,6'-tetranitro-2,2'-azoxytoluene (B1200251) is a known product, with established synthesis pathways. icm.edu.plresearchgate.net While this points to the feasibility of synthesizing such compounds, the specific synthesis of the unsymmetrical 2,4',6,6'-isomer requires a more nuanced approach, likely involving the coupling of two different precursor molecules.

The synthesis of the precursors to this compound relies on the nitration of toluene (B28343). The nitration of toluene is a stepwise process, first yielding mononitrotoluene (MNT) and then dinitrotoluene (DNT). nih.govresearchgate.net Further nitration of DNT under more forcing conditions, often using a mixture of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid), leads to the formation of 2,4,6-trinitrotoluene (B92697) (TNT). nih.govresearchgate.net

The regioselectivity of these nitration reactions is governed by the directing effects of the methyl and nitro groups on the aromatic ring. The methyl group is an ortho-, para-director, while the nitro groups are meta-directors. This interplay results in a specific distribution of isomers at each nitration stage. For instance, the dinitration of toluene primarily yields 2,4-DNT and 2,6-DNT. The subsequent nitration to TNT is a more challenging step due to the deactivating effect of the existing nitro groups. nih.gov

To achieve the specific substitution pattern of this compound, it is conceivable that precursors such as 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene, or their partially reduced derivatives, are utilized. The precise control of nitration to obtain the necessary precursors with the desired regiochemistry is a critical aspect of the synthesis.

The formation of the central azoxy bridge is a key transformation in the synthesis of this class of compounds. The most common mechanism for the formation of azoxy compounds is the condensation of a nitroso derivative with a hydroxylamine (B1172632) derivative. nih.gov This reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the nitroso nitrogen, followed by dehydration.

In the context of this compound, this would involve the reaction of a nitrosodinitrotoluene with a hydroxylaminodinitrotoluene. For the unsymmetrical product, two different precursors would be required, for example, 2-nitroso-4,6-dinitrotoluene and 4-hydroxylamine-2,6-dinitrotoluene.

Alternatively, azoxy compounds can be formed through the oxidation of anilines or the reduction of nitro compounds under specific conditions. The partial reduction of two molecules of a dinitrotoluene could lead to the formation of the corresponding nitroso and hydroxylamine intermediates in situ, which then condense to form the azoxy linkage.

Novel Synthetic Methodologies and Catalytic Approaches

While classical synthetic methods for azoxyarenes exist, there is ongoing research into novel and more efficient catalytic approaches. These modern methods often aim to improve selectivity, reduce waste, and utilize milder reaction conditions. For the synthesis of unsymmetrical azoxy compounds like this compound, catalytic cross-coupling reactions would be particularly advantageous. However, specific catalytic methods for the synthesis of this particular tetranitro-azoxytoluene isomer are not yet prominently reported in the literature. General advancements in the catalytic synthesis of unsymmetrical azoxyarenes could potentially be adapted for this purpose.

Optimization of Reaction Conditions for Research-Scale Synthesis

The optimization of reaction conditions is crucial for the successful synthesis of this compound, especially on a research scale where purity and yield are paramount. Key parameters to optimize include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and any catalysts. For the nitration steps, the concentration and ratio of nitric and sulfuric acids are critical for controlling the degree of nitration and minimizing side reactions. nih.gov For the azoxy bond formation, the pH of the reaction medium can significantly influence the rate and outcome of the condensation reaction. The table below outlines some general considerations for optimizing the synthesis.

| Reaction Step | Key Parameters for Optimization | Desired Outcome |

| Nitration | - Concentration of Nitrating Agents- Reaction Temperature- Reaction Time | - High yield of desired nitro-isomer- Minimization of over-nitration or side-product formation |

| Azoxy Linkage Formation | - pH of the reaction medium- Choice of reducing/oxidizing agent- Stoichiometry of precursors- Catalyst selection (if applicable) | - Efficient formation of the azoxy bond- High selectivity for the unsymmetrical product- Minimization of azo- or other by-products |

Stereoselective Synthesis and Isomer Control

The azoxy group can exist as E and Z isomers due to the restricted rotation around the N=N bond. For an unsymmetrical azoxy compound like this compound, this leads to the possibility of stereoisomers. The control of this stereoselectivity is a challenging aspect of azoxy chemistry. While there is extensive research on stereoselective synthesis in organic chemistry, including the synthesis of chiral molecules, specific methods for controlling the E/Z isomerism in the synthesis of this particular tetranitro-azoxytoluene are not well-documented. researchgate.netethz.chnih.gov General strategies for stereocontrol in the synthesis of azoxy compounds might involve the use of specific catalysts or directing groups that favor the formation of one isomer over the other.

Environmental Transformation Pathways Leading to the Compound

The presence of this compound in the environment is primarily linked to the biodegradation of 2,4,6-trinitrotoluene (TNT). TNT is a widespread environmental contaminant, particularly at military sites. nih.gov Microorganisms, under both aerobic and anaerobic conditions, can transform TNT through the reduction of its nitro groups. nih.govresearchgate.net

The initial steps of TNT biodegradation often involve the sequential reduction of the nitro groups to nitroso, hydroxylamino, and amino groups. nih.govnih.gov The condensation of a hydroxylaminodinitrotoluene intermediate with a nitrosodinitrotoluene intermediate, both derived from the partial reduction of TNT, is a key mechanism for the formation of azoxytoluene compounds in the environment. nih.govresearchgate.net The formation of the unsymmetrical 2,4',6,6'-isomer would require the condensation of two different partially reduced TNT molecules.

Studies on the biotransformation of TNT by anaerobic sludge have identified the formation of various azo derivatives, which are closely related to azoxy compounds. nih.gov The specific isomers of azoxytoluenes formed depend on the microbial species present and the environmental conditions. These azoxy compounds are often more recalcitrant to further degradation than the parent TNT molecule. nih.gov

Advanced Structural Characterization of 2,4 ,6,6 Tetranitro 2 ,4 Azoxytoluene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an essential tool for determining the detailed molecular structure of organic compounds in solution. xmu.edu.cnnih.gov For 2,4',6,6'-Tetranitro-2',4-azoxytoluene, multi-dimensional NMR experiments (¹H, ¹³C, ¹⁵N) would provide insights into its conformation and the electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The chemical shifts of the aromatic protons would be significantly influenced by the strong electron-withdrawing effects of the four nitro groups, likely shifting them downfield. The asymmetry of the molecule, with non-equivalent phenyl rings, would result in a complex splitting pattern.

¹³C NMR spectroscopy would complement the proton data, with carbon atoms directly attached to nitro groups showing characteristic resonances. The chemical shifts would be sensitive to the rotational conformation around the C-N bonds and the azoxy linkage. Furthermore, ¹⁵N NMR would offer direct information about the electronic environment of the nitrogen atoms in both the nitro groups and the central azoxy bridge, which is crucial for understanding the bonding and reactivity of the molecule.

Conformational analysis using Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities between protons on the two different aromatic rings, helping to define the preferred rotational geometry around the azoxy bond. frontiersin.org The use of different NMR solvents might also reveal shifts in conformational equilibria. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on analogous nitroaromatic compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Aromatic Protons | 8.0 - 9.0 | Anisotropy and electron-withdrawing effects of NO₂ groups |

| ¹H | Methyl Protons (CH₃) | 2.5 - 3.0 | Hyperconjugation and ring current effects |

| ¹³C | Aromatic C-H | 120 - 135 | Hybridization and substituent effects |

| ¹³C | Aromatic C-NO₂ | 145 - 155 | Strong deshielding by the nitro group |

| ¹³C | Aromatic C-N (azoxy) | 140 - 150 | Effect of the azoxy linkage and adjacent substituents |

| ¹³C | Methyl Carbon (CH₃) | 15 - 25 | Standard range for methyl groups on an aromatic ring |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and analyzing the bonding within a molecule. nih.gov For this compound, these methods would provide clear signatures for its key structural motifs. researchgate.net

The most prominent features in the FT-IR and Raman spectra would be the vibrational modes of the nitro (NO₂) groups. These include strong, distinct bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations. The exact frequencies of these bands can be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding in the solid state.

The central azoxy group (N=N-O) would also exhibit characteristic vibrations, although these can sometimes be weaker and harder to assign definitively. The N=N stretch is typically found in the 1400-1500 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C ring stretching modes would be observed in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations connecting the nitro groups to the rings are expected between 800 and 900 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro groups and the vibrations of the aromatic backbone, which are often highly Raman active. qut.edu.au

Table 2: Principal Vibrational Modes and Expected Frequencies for this compound Note: Frequencies are based on data for related nitroaromatic compounds like TNT. dtic.mil

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium / Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong / Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong / Strong |

| N=N (Azoxy) Stretch | 1400 - 1500 | Variable / Variable |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong / Strong |

| C-N Stretch | 800 - 900 | Medium / Medium |

| NO₂ Bending/Wagging | 700 - 800 | Strong / Medium |

X-ray Crystallography and Solid-State Investigations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and torsional angles. nih.govnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure of this compound would be heavily influenced by a variety of non-covalent interactions. Given the presence of two electron-deficient aromatic rings, significant π-π stacking interactions are expected to be a dominant feature of the crystal packing, where the rings align in a face-to-face or offset manner. researchgate.net

Polymorphism and Phase Transitions in the Solid State

Many energetic materials, including the related compound 2,4,6-trinitrotoluene (B92697) (TNT), are known to exhibit polymorphism—the ability to exist in multiple different crystal structures. researchgate.netnih.gov It is plausible that this compound could also have different polymorphic forms, which could be obtained under varying crystallization conditions (e.g., different solvents or temperatures). researchgate.net

Each polymorph would have a unique crystal lattice and, consequently, different physical properties such as density, melting point, and stability. The study of phase transitions between these polymorphs, which can be induced by changes in temperature or pressure, is critical. Techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction would be employed to identify and characterize these solid-state phase transitions.

Advanced Mass Spectrometry Techniques for Structural Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. pittcon.orgnews-medical.net

For this compound (C₁₄H₁₀N₆O₉), high-resolution mass spectrometry would confirm its exact mass (406.0510 Da). The fragmentation behavior under techniques like electrospray ionization (ESI) or electron ionization (EI) would provide valuable structural clues.

Likely fragmentation pathways would involve:

Loss of Nitro Groups: Sequential or simultaneous loss of NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation pattern for nitroaromatic compounds.

Azoxy Bridge Cleavage: Fragmentation could occur at the N-O or N=N bonds of the azoxy group.

Ring Cleavage: At higher energies, cleavage of the aromatic rings could occur.

Tandem mass spectrometry (MS/MS) experiments would be particularly insightful, allowing for the isolation of a specific fragment ion and the analysis of its subsequent fragmentation, helping to piece together the molecule's connectivity. nih.gov This technique is instrumental in distinguishing between isomers and understanding reaction mechanisms. Studies on the biotransformation of TNT have shown the formation of various azo derivatives, and the mass spectrometric analysis in such studies provides a model for the types of fragmentations that might be observed. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by absorptions in the ultraviolet region.

The primary electronic transitions would include:

π → π transitions:* Associated with the conjugated π-systems of the two aromatic rings. These are typically high-intensity absorptions.

n → π transitions:* Involving the non-bonding electrons on the oxygen atoms of the nitro groups and the azoxy group. These transitions are generally of lower intensity.

The presence of multiple nitro groups, which are strong chromophores, will lead to intense absorption bands. The spectrum of the related compound TNT, for example, is well-characterized. nih.gov The extended conjugation across the azoxy bridge may also give rise to intramolecular charge-transfer (CT) bands, where electron density is transferred from the toluene (B28343) rings to the electron-withdrawing nitro groups upon electronic excitation. researchgate.net The position and intensity of these absorption maxima provide valuable information about the electronic structure and conjugation within the molecule.

Quantum Chemical and Computational Studies of 2,4 ,6,6 Tetranitro 2 ,4 Azoxytoluene

Electronic Structure Theory and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For an energetic material like 2,4',6,6'-Tetranitro-2',4-azoxytoluene, understanding the arrangement of electrons and the nature of chemical bonds is paramount for predicting its stability and performance. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these characteristics. nih.govchemrxiv.org DFT calculations are used to optimize the molecular geometry, determine electronic energies, and analyze the distribution of electrons within the molecule. chemrxiv.org For complex nitroaromatic compounds, functionals like B3LYP or M06-2X with appropriate basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com

In energetic materials, a small HOMO-LUMO gap is a characteristic feature, signifying that less energy is required to excite an electron to a higher energy state, which can be a precursor to chemical decomposition. nih.gov Computational studies on analogous energetic materials, such as isomers of tetranitro-bis-1,2,4-triazoles, have shown that the introduction of nitro groups significantly lowers the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's sensitivity. nih.gov For this compound, the numerous electron-withdrawing nitro groups are expected to result in a low-lying LUMO and consequently a small energy gap, indicating high reactivity.

Table 1: Representative FMO Properties of Analogous Energetic Compounds (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) | -8.52 | -4.41 | 4.11 | nih.gov |

| 1,1′,3,3′-Tetranitro-5,5′-bis-1,2,4-triazole (BT2) | -9.21 | -5.73 | 3.48 | nih.gov |

This table presents data from analogous compounds to illustrate typical values for energetic materials. The values for this compound would require a specific calculation but are expected to be in a similar range, reflecting its reactive nature.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electrical charge across the molecular framework is crucial for understanding intermolecular interactions, which govern properties like crystal packing, density, and sensitivity. An electrostatic potential (ESP) map provides a visual representation of the charge landscape on the molecule's surface.

For this compound, the ESP is expected to show highly positive potential (electron-deficient regions) around the hydrogen atoms of the aromatic rings and near the nitrogen atoms of the nitro groups. Conversely, strongly negative potential (electron-rich regions) would be located over the oxygen atoms of the nitro and azoxy groups. These distinct regions of positive and negative potential are key to the formation of intermolecular "hot spots" in the crystal lattice, which can act as initiation points for decomposition. Studies on related nitro-NNO-azoxy compounds confirm that such analyses are vital for understanding the stability and aromaticity of the molecular skeleton. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Condensed Phase Behavior

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a larger ensemble of molecules over time. nih.govmdpi.com This approach is essential for understanding the conformational flexibility of the molecule and its behavior in the condensed phase (solid or liquid). nih.govnih.gov

In the condensed phase, MD simulations using an appropriate force field (like AMBER or COMPASS) can predict crucial properties such as crystal density, packing efficiency, and heat of formation. nih.govusc.edu.co These simulations model a periodic box of molecules, allowing for the analysis of intermolecular interactions and how they influence the macroscopic properties of the material. The stability of the crystal structure and its response to changes in temperature and pressure can be evaluated, providing insights into the material's phase behavior and thermal stability. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions a molecule can undergo—both its formation and its decomposition—is a primary goal of computational chemistry. This involves mapping the potential energy surface to find the lowest energy paths from reactants to products, with a focus on identifying the high-energy transition states that control the reaction rate. nih.govyoutube.com

Computational Studies of Synthesis Mechanisms

Specific computational studies detailing the synthesis mechanism of this compound are not widely available. However, the general approach to modeling its synthesis would involve identifying plausible reaction steps and calculating the associated energy profiles. The formation of the azoxy bridge, for instance, typically involves the condensation of a nitroso compound with a hydroxylamine (B1172632), or the oxidation of an azo compound.

Theoretical modeling could investigate the mechanism of nitration on a precursor di-nitro-azoxytoluene molecule. By calculating the energy barriers for adding nitro groups at various positions on the aromatic rings, chemists can predict the most likely synthetic route and explain the observed isomer distribution. Identifying the transition state for each step allows for the calculation of reaction rates and provides a detailed, atomistic picture of bond formation and cleavage. youtube.comnih.gov

Theoretical Decomposition Pathways and Energy Barriers

For energetic materials, the most critical reaction pathway is decomposition. Computational studies are invaluable for elucidating the initial steps of thermal decomposition, which are often too fast and complex to be observed experimentally. The primary goal is to identify the weakest bond in the molecule, as its cleavage is typically the rate-determining step. nih.gov

In nitroaromatic compounds, the initial decomposition step is often the homolytic cleavage of a C-NO2 bond to release a nitro radical (•NO2). For molecules containing an azoxy group, the N-N or N-O bonds within the bridge also represent potential weak points. researchgate.netresearchgate.net DFT calculations are used to compute the bond dissociation energies (BDE) for these critical bonds. The bond with the lowest BDE represents the most likely initial step in the decomposition cascade.

Following the initial bond rupture, subsequent reactions involving radical species lead to the formation of stable gaseous products like N2, H2O, CO, and CO2. Theoretical studies on similar energetic compounds have mapped out these complex reaction networks and calculated the activation energy for each step. nih.govusc.edu.co

Table 2: Representative Calculated Activation Energies (Ea) for Initial Decomposition Steps in Analogous Energetic Compounds

| Compound/System | Decomposition Step | Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole | Elimination of methoxydiazene oxide group | ~34–35 | Manometry / DSC | researchgate.net |

| 2-nitro- researchgate.netnih.govnih.govtriazolo[1,5-a] nih.govresearchgate.netacs.orgtriazine-5,7-diamine | Ring cleavage / H-rearrangement | Not specified, pathways explored | DFT (B3LYP / M06-2X) | nih.gov |

This table illustrates the types of data generated from theoretical decomposition studies on related energetic materials. The activation energies are critical for assessing the thermal stability of the compound.

Decomposition and Reactivity Mechanisms of 2,4 ,6,6 Tetranitro 2 ,4 Azoxytoluene

Thermal Decomposition Kinetics and Mechanistic Pathways

While specific kinetic studies on 2,4',6,6'-tetranitro-2',4-azoxytoluene are not extensively documented, the thermal behavior of related nitroaromatic compounds, such as TNT, provides insights into its potential decomposition pathways. The thermal decomposition of nitroaromatic explosives is complex, with initiation mechanisms varying with temperature. dtic.mil

Comprehensive isothermal and non-isothermal kinetic studies on this compound are limited in publicly available literature. However, studies on analogous compounds like 2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo researchgate.netresearchgate.netnih.govonan-3,7-dione (TNPDU) have utilized differential scanning calorimetry (DSC) and thermogravimetry-derivative thermogravimetry (TG-DTG) to determine non-isothermal kinetics. nih.gov For TNPDU, the kinetic model function in differential form was determined as f(α) = 3(1 - α)[-ln(1 - α)]^(2/3), with an activation energy (Ea) of 141.72 kJ mol⁻¹ and a pre-exponential factor (A) of 10¹¹⁹⁹ s⁻¹. nih.gov Similar methodologies could be applied to ascertain the kinetic parameters for this compound.

Computational studies on TNT suggest that at lower temperatures, reactions involving the methyl group are kinetically and thermodynamically favored. nih.gov In contrast, at higher temperatures (around 1250-1500 K), the homolysis of the C-NO₂ bond becomes the dominant decomposition pathway. nih.gov Given the structural similarities, it can be inferred that the decomposition of this compound would also be highly temperature-dependent, likely involving the nitro groups and the azoxy bridge.

Table 1: Comparison of Thermal Decomposition Kinetic Parameters for Related Nitroaromatic Compounds

| Compound | Method | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Kinetic Model f(α) |

| TNPDU | Non-isothermal DSC/TG-DTG | 141.72 | 10¹¹⁹⁹ | 3(1 - α)[-ln(1 - α)]^(2/3) |

| NNHT | Non-isothermal TG-DTG/DSC | 131.77 | 10¹²⁵⁶ | (1-α)^(3/2) |

Data for TNPDU sourced from nih.gov. Data for NNHT (2-nitroimino-5-nitro-hexahydro-1,3,5-triazine) sourced from nih.gov.

The decomposition of nitroaromatic compounds typically involves the release of nitrogen oxides (NOx) and the formation of more stable aromatic or polymeric structures. For TNT, decomposition can lead to the formation of 2,4-dinitro-anthranil through reactions of the methyl group at lower temperatures. nih.gov At higher temperatures, C-NO₂ bond homolysis is the primary initiation step. nih.gov

In the context of this compound, the azoxy bridge represents an additional site for thermal decomposition. The decomposition products would likely include a complex mixture of smaller gaseous molecules (such as N₂, CO, CO₂) and solid carbonaceous residues, resulting from the breakdown of the aromatic rings and the azoxy linkage.

Photochemical Degradation Pathways and Mechanisms

The photochemical degradation of nitroaromatic compounds is an important environmental fate process. Studies on related compounds like 2,4,6-trinitroresorcinol (TNR) have shown that UV irradiation can lead to their degradation and mineralization. nih.gov The presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃), and photocatalysts like titanium dioxide (TiO₂), can significantly accelerate this process. nih.gov

For this compound, photochemical degradation would likely be initiated by the absorption of UV light, leading to the excitation of the nitro groups and the azoxy linkage. This could result in the homolytic cleavage of the C-NO₂ bonds, producing nitrogen dioxide (NO₂) radicals, or the rearrangement and cleavage of the azoxy bridge. The subsequent reactions would involve a cascade of radical species, leading to the breakdown of the aromatic rings and the formation of smaller organic acids, aldehydes, and eventually mineralization to CO₂, H₂O, and inorganic nitrogen compounds. The presence of photosensitizers or reactive oxygen species in the environment would be expected to enhance the rate of degradation.

Chemical Reactivity and Transformation under Varied Environmental Conditions (e.g., pH, Redox Potential, Microbial Action)

This compound is primarily known as a product of the microbial transformation of TNT, particularly under anaerobic conditions. researchgate.netnih.gov Its formation represents a key step in the biotic degradation pathway of TNT.

Under anaerobic conditions, microorganisms can sequentially reduce the nitro groups of TNT to form aminodinitrotoluenes and then diaminonitrotoluenes. nih.govnih.gov Further reduction can lead to the formation of hydroxylamino-dinitrotoluenes, which can then condense to form azoxy compounds like this compound. dtic.mil

While often considered a recalcitrant or "dead-end" metabolite, some studies indicate that these azoxy compounds can be further transformed, albeit slowly. researchgate.netnih.gov For instance, under prolonged anaerobic incubation, the disappearance of azoxy derivatives has been observed, potentially leading to the formation of polyazo compounds. nih.gov

The pH of the environment can also influence the stability and transformation of related compounds. For example, when anaerobic cultures containing triaminotoluene (a further reduction product of TNT) are exposed to air and acidified to a low pH, phenolic compounds are formed. nih.gov This suggests that under certain redox and pH conditions, the degradation of TNT metabolites can proceed through different pathways.

Solid-State Reactivity and Self-Propagating Decomposition Studies

There is a lack of specific studies on the solid-state reactivity and self-propagating decomposition of this compound. However, research on other solid-state energetic materials provides a framework for understanding these phenomena. The thermal decomposition of related compounds like keto-RDX in the solid phase has been shown to proceed via a dislocation mechanism, with the rate being influenced by the crystallization regime. researchgate.net

The solid-state photolytic decomposition of S-nitroso-N-acetylpenicillamine (SNAP) has been investigated as a method for nitric oxide release. nih.gov This study revealed that photolysis leads to the loss of crystallinity and the formation of radical species. nih.gov A similar loss of crystallinity and generation of radical intermediates would be expected for the solid-state photodecomposition of this compound.

Catalytic Effects on Decomposition Mechanisms

The decomposition of nitroaromatic compounds can be significantly influenced by catalysts. In the context of environmental remediation, various catalytic systems have been explored to enhance the degradation of these pollutants. For example, the oxidation of TNT can be achieved using an ozone-oxygen mixture in the presence of different solvents and catalysts. researchgate.net

Iron (III) porphyrins have been identified as effective catalysts for the decomposition of peroxynitrite, a reactive species formed from nitric oxide and superoxide. nih.gov These catalysts promote the isomerization of peroxynitrite to nitrate, thereby mitigating its damaging effects. nih.gov Given that the decomposition of nitroaromatic compounds can involve radical pathways, similar catalytic approaches could potentially be applied to accelerate the breakdown of this compound.

In photochemical systems, the use of photocatalysts like TiO₂ has been shown to significantly enhance the degradation and mineralization of 2,4,6-trinitroresorcinol. nih.gov The catalyst provides a surface for the generation of highly reactive hydroxyl radicals upon UV irradiation, which are potent oxidizing agents for organic pollutants.

Advanced Analytical Methodologies for Research on 2,4 ,6,6 Tetranitro 2 ,4 Azoxytoluene

Chromatographic Techniques for Purity Assessment and Impurity Profiling in Research Materials (e.g., HPLC, GC-MS)

Chromatographic methods are central to determining the purity of 2,4',6,6'-Tetranitro-2',4-azoxytoluene and identifying synthesis-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of nitroaromatic compounds due to its high resolution and sensitivity. For compounds like this compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol). Detection is typically achieved using an ultraviolet (UV) detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. HPLC is particularly suitable for analyzing wastewater for nitrotoluene contaminants and for separating the target compound from by-products formed during synthesis. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly effective for volatile and thermally stable impurities that may be present in research samples of this compound. The sample is vaporized and separated in a capillary column, and the individual components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of impurities. GC-MS has been successfully used to characterize wastewaters from TNT manufacturing, identifying over 40 related organic compounds. rsc.org

| Technique | Typical Application | Common Column/Stationary Phase | Common Detector | Key Findings/Advantages |

|---|---|---|---|---|

| HPLC-UV | Quantitative analysis of TNT and its isomers in wastewater. rsc.org | Reversed-phase (e.g., C18, poly(styrene-divinyl benzene)). rsc.org | UV Detector (e.g., at 220 nm). rsc.org | Simple, direct, and suitable for routine surveillance of nitrotoluenes. rsc.org |

| GC-MS | Identification of post-explosion residues and impurities in manufacturing. rsc.org | Capillary columns (e.g., DB-5, HP-5). | Mass Spectrometer (MS), Electron Capture Detector (ECD). rsc.orgacs.org | High sensitivity (ppb to ppt (B1677978) range) and specificity for identifying a wide range of organic compounds. rsc.orgacs.org |

| TLC | Rapid screening and identification of impurities in explosive mixtures. rsc.org | Silica gel plates. rsc.org | UV visualization and chemical spray reagents. rsc.org | Effective for separating isomers and identifying trace impurities with specific chemical reactions. rsc.org |

Hyphenated Techniques for Complex Mixture Analysis in Reaction and Degradation Studies (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures generated during reaction and degradation studies of energetic materials. setaramsolutions.com These techniques provide comprehensive information by linking separation with definitive structural elucidation. setaramsolutions.comresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy. As components elute from the HPLC column, they are transferred to an NMR flow cell for analysis. This provides detailed structural information, including the connectivity of atoms, which is crucial for identifying unknown degradation products or reaction intermediates of this compound. While continuous flow analysis is possible, a stopped-flow mode is often used for novel compounds to allow for the acquisition of more detailed, multi-dimensional NMR data. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR links a gas chromatograph to an infrared spectrometer, often a Fourier-Transform Infrared (FTIR) instrument. This technique is used to identify the functional groups of compounds as they elute from the GC column. The resulting IR spectrum for each separated component can help distinguish between isomers and identify specific bond types, aiding in the characterization of complex mixtures from thermal degradation or synthesis reactions. researchgate.net The combination of thermal analysis with IR and MS (TG-FTIR-MS) is particularly effective for studying the thermal decomposition mechanisms of energetic materials. dtic.mil

| Technique | Principle | Information Obtained | Primary Application in Research |

|---|---|---|---|

| LC-MS | Separates non-volatile compounds, which are then ionized and analyzed by mass. researchgate.net | Molecular weight and fragmentation patterns of separated components. researchgate.net | Impurity profiling, drug metabolism studies, and analysis of natural products. setaramsolutions.comresearchgate.net |

| GC-MS | Separates volatile compounds, which are then ionized and analyzed by mass. researchgate.net | Molecular weight and a unique mass spectrum ("fingerprint") for identification. researchgate.netresearchgate.net | Analysis of explosives, environmental pollutants, and volatile organic compounds. researchgate.net |

| LC-NMR | Separates non-volatile compounds, which are then analyzed by NMR spectroscopy. researchgate.net | Complete molecular structure, including stereochemistry. researchgate.net | Unambiguous identification of novel compounds, isomers, and complex natural products. setaramsolutions.comresearchgate.net |

| TG-FTIR/MS | Measures mass loss with temperature while analyzing evolved gases by IR and MS. dtic.mil | Thermal stability, decomposition pathways, and identity of gaseous products. dtic.milacs.org | Studying the thermal decomposition mechanisms and kinetics of energetic materials. dtic.mil |

Electroanalytical Methods for Redox Behavior Investigations

Electroanalytical methods are used to investigate the reduction-oxidation (redox) properties of electroactive compounds like this compound. researchgate.net The presence of multiple nitro groups and an azoxy bridge makes this molecule highly susceptible to electrochemical reduction. researchgate.netosti.gov

Cyclic Voltammetry (CV): CV is a widely used technique to study the redox behavior of nitroaromatic compounds. researchgate.net In a CV experiment, the potential at a working electrode is scanned linearly versus time, and the resulting current is measured. For nitroaromatic compounds, the first step is typically the reversible one-electron reduction to form a nitro radical anion. researchgate.net Subsequent reduction steps are often irreversible and involve multiple electrons and protons, leading to hydroxylamine (B1172632) and eventually amine groups. osti.gov The electrochemical reduction process is complex and depends on factors like the number and position of nitro groups, pH, and solvent. osti.gov Studying the CV of this compound can provide insights into its reduction mechanism, the stability of its radical anions, and its potential for detection using electrochemical sensors. researchgate.netrsc.org

| Method | Principle | Information Gained | Relevance to Research |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures current response to a linearly cycled potential sweep. | Redox potentials, reaction reversibility, stability of intermediates (e.g., radical anions). researchgate.net | Investigating reduction mechanisms and kinetics of nitro and azoxy groups. researchgate.net |

| Polarography | Measures current at a dropping mercury electrode as a function of applied potential. | Stepwise reduction potentials of different functional groups. | Historically used for quantitative determination of explosives like TNT in mixtures. nih.gov |

| Stripping Voltammetry | Analyte is preconcentrated on the electrode before a voltammetric scan. rsc.org | Ultra-trace quantification of analytes. rsc.org | Development of highly sensitive sensors for detecting trace levels of explosives. rsc.org |

Microscopic Techniques for Morphological and Crystalline Characterization (e.g., SEM, TEM)

Microscopic techniques are essential for visualizing the physical form of energetic materials, as properties like crystal size, shape, and internal defects can significantly influence performance and safety.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. An electron beam is scanned across the sample, and the emitted secondary or backscattered electrons are detected to form an image. For this compound, SEM can be used to characterize the morphology of crystalline powders, including particle size distribution, crystal habit (shape), and surface features. researchgate.netresearchgate.net It is a key technique for quality control in synthesis and for studying how different crystallization conditions affect the final product's physical form. researchgate.net

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. whiterose.ac.ukkaust.edu.sa This allows for much higher resolution than SEM, enabling the visualization of internal structures. For crystalline materials like this compound, TEM can be used to observe internal defects such as voids, cracks, and dislocations within the crystal lattice. researchgate.net However, organic crystalline materials are often highly sensitive to the electron beam, which can damage the sample. whiterose.ac.ukkaust.edu.sa Therefore, low-dose imaging techniques and sample cooling are often required to obtain high-resolution lattice images before the crystal structure is destroyed. kaust.edu.sanih.gov

| Technique | Information Provided | Typical Resolution | Advantages for Energetic Materials Research |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape, topography. researchgate.net | ~1-10 nm | Excellent for characterizing powder morphology and surface defects; can be combined with in-situ testing. researchgate.net |

| Transmission Electron Microscopy (TEM) | Internal structure, crystal lattice, dislocations, grain boundaries, defects. whiterose.ac.uknih.gov | <1 nm (atomic resolution possible). kaust.edu.sa | Provides fundamental insight into the internal quality and atomic structure of crystals. kaust.edu.sa |

Calorimetric and Thermogravimetric Techniques for Enthalpic and Kinetic Studies (e.g., DSC, TGA)

Thermal analysis techniques are critical for assessing the thermal stability, decomposition kinetics, and energy output of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to determine thermal transitions such as melting, crystallization, and decomposition. wikipedia.orgebrary.net For an energetic material, the DSC thermogram will show an endothermic peak for melting followed by a large exothermic peak corresponding to its decomposition. redalyc.orgunicam.it The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (heat released), a key measure of its energetic performance. nih.gov DSC is also used to study chemical compatibility by observing shifts in the decomposition temperature of mixtures. redalyc.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This technique is fundamental for determining the thermal stability and decomposition profile of a material. ctherm.comcelignis.com The TGA curve plots mass percentage versus temperature, showing the temperature at which decomposition begins and the mass of residue remaining. tainstruments.com The derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperatures at which decomposition is most rapid. celignis.com When coupled with other techniques like DSC, MS, or FTIR, TGA provides comprehensive data on decomposition temperatures, mass loss, evolved gas identity, and reaction kinetics. dtic.miltainstruments.com

| Technique | Measurement | Key Parameters Determined | Significance |

|---|---|---|---|

| DSC | Heat flow into/out of a sample vs. temperature. wikipedia.org | Melting point (Tm), decomposition temperature (Td), enthalpy of decomposition (ΔHd), heat capacity. redalyc.orgunicam.it | Quantifies energy release and provides data for hazard assessment and compatibility studies. setaramsolutions.comredalyc.org |

| TGA | Mass change vs. temperature. wikipedia.org | Onset of decomposition, thermal stability range, residue content, decomposition kinetics. celignis.comtainstruments.com | Evaluates thermal stability and provides information on the decomposition mechanism and product lifetime. setaramsolutions.comwikipedia.org |

| Simultaneous TGA-DSC | Simultaneous measurement of mass change and heat flow. tainstruments.com | Correlates mass loss events with endothermic or exothermic processes. tainstruments.com | Distinguishes between physical transitions (e.g., melting) and chemical reactions (e.g., decomposition). tainstruments.com |

Derivatives, Analogues, and Structure Reactivity Relationships of 2,4 ,6,6 Tetranitro 2 ,4 Azoxytoluene

Synthesis and Characterization of Related Nitroazoxytoluene Isomers and Homologs

The synthesis of nitroaromatic compounds, including isomers and homologs of 2,4',6,6'-Tetranitro-2',4-azoxytoluene, typically involves established chemical methodologies. The synthesis of related energetic materials like azido- and nitratoalkyl nitropyrazoles has been achieved through straightforward methods, including substitution reactions. mdpi.com For instance, the conversion of hydroxymethyl compounds to chloromethyl derivatives using thionyl chloride, followed by a substitution reaction, has been shown to produce azidomethyl compounds in high yields. mdpi.com Similarly, the synthesis of other nitroaromatic compounds can be achieved through the nitration of precursor molecules. researchgate.netresearchgate.net For example, the synthesis of 2,4-diaryloxy-6-trinitromethyl-1,3,5-triazines involves the reaction of 2,4,6-trichloro-1,3,5-triazine with trinitromethane (B1605510) salts in the presence of phenols. researchgate.net

The characterization of these complex molecules is crucial for confirming their structure and purity. A suite of analytical techniques is employed for this purpose. mdpi.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are vital for determining the molecular structure and identifying the specific positions of substituent groups, which is essential for distinguishing between positional isomers. nih.gov Infrared (IR) spectroscopy helps in identifying functional groups, such as the nitro groups, confirmed by signals around 1378.3 cm⁻¹ in nitrated fatty acids. nih.gov Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in the crystalline state. mdpi.com

Table 1: Common Techniques for Characterization of Nitroaromatic Compounds

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural elucidation. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed information about the chemical environment of atoms (¹H, ¹³C, ¹⁴N), aiding in isomer identification. mdpi.comnih.gov |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups (e.g., -NO₂, -CH₃). mdpi.comnih.gov |

| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure and crystal packing. mdpi.com |

| Elemental Analysis | Determination of the elemental composition (C, H, N, O). mdpi.com |

| Differential Thermal Analysis (DTA) | Information on thermal stability and phase transitions (e.g., melting point). mdpi.com |

Systematic Studies of Structure-Reactivity and Structure-Stability Relationships within the Nitroazoxytoluene Class

The relationship between the molecular structure of nitroaromatic compounds and their reactivity and stability is a subject of extensive study, often employing computational and quantitative methods. nih.govresearchgate.net Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs) are powerful tools used to correlate molecular structure with chemical behavior. nih.govnih.gov

For nitroaromatic compounds like those in the nitroazoxytoluene class, reactivity is influenced by several key factors: resonance, inductive effects, steric hindrance, and intramolecular electrostatic interactions. nih.gov The nitro groups (-NO₂) are strong electron-withdrawing groups, which significantly impact the electronic properties of the aromatic rings. nih.govrsc.org The position of these groups is critical; for instance, in 2,4,6-trinitrotoluene (B92697) (TNT), the nitro groups at positions 2 and 6 experience steric hindrance from the adjacent methyl group, which in turn inductively supplies them with electrons. nih.gov

Computational chemistry provides insights into these relationships by calculating properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the LUMO, in particular, serves as an important parameter for electrophilicity and reactivity, with a lower LUMO energy often correlating with higher reactivity for nitroaromatic compounds. nih.govresearchgate.net The stability and reactivity of these compounds are therefore governed by a combination of factors including the number and position of nitro groups and their interaction with other substituents like the methyl group. nih.govrsc.org

Table 2: Factors Influencing Reactivity and Stability in Nitroazoxytoluenes

| Factor | Description |

| Electronic Effects | The powerful electron-withdrawing nature of nitro groups deactivates the aromatic rings towards electrophilic attack and governs nucleophilic substitution reactions. nih.govresearchgate.net |

| Steric Hindrance | The physical bulk of nitro and methyl groups can hinder reactions at adjacent sites and influence the molecule's conformation. nih.gov |

| Inductive Effects | The methyl group (-CH₃) is electron-donating, which can influence the electron density on the aromatic ring and adjacent nitro groups. nih.gov |

| Number of Nitro Groups | The quantity of nitro groups is a governing factor in the reactivity and energetic properties of the molecule. nih.gov |

Exploration of Stereoisomeric Forms and Their Distinct Chemical Behaviors

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org This class of isomers includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.org The existence of such isomers depends on the presence of chirality in the molecule. libretexts.org

While the structure of this compound may not possess a traditional chiral carbon, the potential for atropisomerism exists. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, a phenomenon that can occur in sterically crowded molecules like substituted biaryls or other systems with restricted rotation. If the rotation around the N-N or C-N bonds in nitroazoxytoluene derivatives is sufficiently hindered, stable, non-interconverting enantiomeric or diastereomeric forms could exist.

Enantiomers possess identical physical properties such as melting point and boiling point, but they exhibit distinct behavior in a chiral environment. youtube.comlibretexts.org Their most defining characteristic is their equal but opposite rotation of plane-polarized light, a property known as optical activity. libretexts.org Diastereomers, on the other hand, have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. youtube.com

The chemical properties of stereoisomers are identical in an achiral environment but can differ significantly when reacting with other chiral molecules, such as enzymes in biological systems. youtube.com The synthesis of specific stereoisomers often requires asymmetric synthesis techniques to control the formation of chiral centers. nih.gov

Table 3: Comparison of Stereoisomer Properties

| Property | Enantiomers | Diastereomers |

| Structure | Non-superimposable mirror images. libretexts.org | Stereoisomers that are not mirror images. libretexts.org |

| Physical Properties (Melting Point, Boiling Point, Solubility) | Identical (in an achiral medium). youtube.com | Different. youtube.com |

| Optical Rotation | Equal in magnitude, opposite in sign. libretexts.org | Unrelated. |

| Chemical Reactivity (Achiral Reagents) | Identical. youtube.com | Different. youtube.com |

| Chemical Reactivity (Chiral Reagents) | Different. youtube.com | Different. youtube.com |

| Separation | Difficult; requires resolution or chiral chromatography. youtube.comlibretexts.org | Easier; separable by standard techniques (e.g., chromatography). youtube.com |

Co-crystallization and Supramolecular Assembly with Other Molecular Species

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecular species in a single crystal lattice. nih.govnih.gov These components, an active ingredient and a "co-former," are held together by non-covalent interactions. nih.govresearchgate.net For nitroaromatic compounds like nitroazoxytoluenes, these interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. nih.govnih.gov

The formation of co-crystals can significantly alter properties such as solubility, stability, and melting point without changing the covalent structure of the primary molecule. nih.govnih.gov The nitro groups in the nitroazoxytoluene structure can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. rsc.org This makes them candidates for forming supramolecular assemblies with suitable co-formers, which are often selected from a list of pharmaceutically acceptable compounds. researchgate.net

Supramolecular assembly refers to the organization of molecules into well-defined structures through these non-covalent forces. nih.gov In the case of related azopyridine derivatives, hydrogen bonding, halogen bonding, and coordination interactions are used to create multi-functional responsive materials. nih.gov Similar principles can be applied to nitroazoxytoluenes to create novel materials. Co-crystals can be prepared through various methods, including solution crystallization, solid-state grinding, and sonocrystallization. nih.govnih.gov

Influence of Substituent Effects on Electronic and Steric Properties

The chemical behavior of an aromatic compound is profoundly influenced by its substituents. In the case of this compound, the key substituents are the nitro groups (-NO₂) and the methyl groups (-CH₃).

Electronic Effects: The nitro group is a powerful electron-withdrawing substituent, acting through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing electron density from the ring). nih.govrsc.org This significantly lowers the electron density of the aromatic rings, making them more electrophilic and susceptible to nucleophilic attack. researchgate.net Computational studies on related nitroimidazole derivatives show that electron-withdrawing substituents increase properties like ionization potential and electrophilicity. rsc.org

Table 4: Summary of Substituent Effects in Nitroazoxytoluenes

| Substituent | Electronic Effect | Steric Effect |

| **Nitro Group (-NO₂) ** | Strongly electron-withdrawing (via resonance and induction), increasing electrophilicity. nih.govrsc.org | Moderate bulk, can cause steric hindrance with adjacent groups. nih.gov |

| Methyl Group (-CH₃) | Weakly electron-donating (via induction). nih.gov | Can cause significant steric hindrance to adjacent ortho substituents. nih.gov |

Future Directions and Emerging Research Avenues for 2,4 ,6,6 Tetranitro 2 ,4 Azoxytoluene Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of asymmetrically substituted azoxy compounds remains a significant challenge in organic chemistry. nih.gov Traditional methods for preparing azoxyarenes often involve the reduction of nitro compounds or the oxidation of azo compounds, which can lack selectivity and utilize harsh reagents. wikipedia.org For a complex molecule like 2,4',6,6'-Tetranitro-2',4-azoxytoluene, achieving a high-yield, selective synthesis is a primary hurdle.

Future research should prioritize the development of "green" synthetic methodologies that minimize environmental impact and enhance safety. diva-portal.org This aligns with the broader push for green chemistry, which emphasizes the use of renewable feedstocks, less hazardous reagents, and energy-efficient processes. rsc.org Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of novel catalysts for the asymmetric synthesis of azoxy compounds is a promising frontier. nih.govyoutube.comyoutube.com This could involve organocatalysis or transition-metal catalysis to control the regioselectivity and stereoselectivity of the azoxy bond formation.

Photochemical Methods: Visible-light-mediated synthesis offers a powerful tool for constructing complex molecules under mild conditions. nih.gov Research into photochemical routes to generate and trap key intermediates, such as nitrenes or nitroso compounds, could provide a more controlled and efficient pathway to unsymmetrical nitroazoxytoluenes. nih.gov

Flow Chemistry: Continuous flow chemistry systems offer significant advantages in safety and process control, particularly for energetic materials. diva-portal.org These systems can enable precise control over reaction parameters, reduce reaction volumes, and allow for the safe handling of hazardous intermediates, making them ideal for nitration and other energetic material syntheses. nih.gov

Application of Multiscale Modeling Approaches for Comprehensive Understanding

A thorough understanding of the relationship between molecular structure and macroscopic properties is crucial for the rational design of new energetic materials. Multiscale modeling provides a powerful computational framework for bridging the gap between quantum mechanical descriptions of molecules and the bulk behavior of materials. researchgate.netresearchgate.netanl.gov

For this compound, a multiscale modeling approach would enable researchers to:

Predict Physicochemical Properties: Quantum mechanical calculations can be used to determine fundamental molecular properties such as heat of formation, molecular geometry, and electronic structure. This data can then feed into larger-scale simulations to predict bulk properties like density and detonation performance. rsc.org

Simulate Decomposition Pathways: Understanding the thermal decomposition mechanism is critical for assessing the stability and safety of an energetic material. Computational models can elucidate the initial bond-breaking events and subsequent reaction pathways, providing insights that are difficult to obtain experimentally.

Model Performance Under Extreme Conditions: Mesoscale and continuum models can simulate the response of the material to external stimuli such as shock or impact. researchgate.net This allows for the prediction of sensitivity and performance under realistic conditions, aiding in the development of safer and more reliable energetic formulations.

Exploration of Novel Spectroscopic Probes for In-Situ Monitoring of Reactions and Decompositions

Real-time monitoring of chemical reactions and decomposition processes provides invaluable data for process optimization and safety analysis. mt.com The development of novel spectroscopic probes capable of operating under the demanding conditions of energetic material synthesis and testing is a key research goal.

Future work in this area for nitroazoxytoluenes could involve:

Advanced Vibrational Spectroscopy: Techniques like time-resolved Raman and infrared (IR) spectroscopy can provide detailed structural information about reactants, intermediates, and products as a reaction unfolds. researchgate.net The development of multimodal techniques that combine IR and Raman spectroscopy can offer a more complete picture of the chemical changes occurring. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS has shown great promise for the ultra-sensitive detection of nitroaromatic compounds. dtu.dknih.gov Future research could focus on developing SERS-based sensors for the in-situ monitoring of trace amounts of this compound or its decomposition products in complex matrices. This could be particularly useful for environmental monitoring or forensic analysis. acs.org

Fluorescence-Based Sensors: Genetically engineered bioreporters that express fluorescent proteins in the presence of specific nitroaromatic compounds represent an innovative approach to detection. rsc.org Integrating these bioreporters into robust sensor platforms could enable the development of highly specific and sensitive detection systems.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

For this compound and its analogs, AI and ML could be employed to:

Accelerate Property Prediction: ML models can be trained to predict key energetic properties, such as detonation velocity and sensitivity, directly from the molecular structure. rsc.orgbohrium.com This high-throughput screening capability can rapidly identify promising candidate molecules from a vast chemical space, significantly reducing the time and cost of experimental testing. mdpi.com

Optimize Synthetic Pathways: AI tools can analyze the entire body of known chemical reactions to propose novel and efficient synthetic routes. nih.govyoutube.com These systems can learn the rules of organic synthesis and apply them to complex target molecules, potentially uncovering non-intuitive pathways that a human chemist might overlook. technologynetworks.com

Data-Driven Discovery: By analyzing large datasets of experimental and computational data, ML algorithms can uncover hidden structure-property relationships. This can lead to new design principles for energetic materials with tailored properties.

| Application of AI/ML in Energetic Materials Research | Description |

| Property Prediction | Utilizes algorithms to estimate key performance and safety parameters (e.g., density, detonation velocity, sensitivity) from molecular structure, enabling rapid virtual screening of new compounds. rsc.orgbohrium.com |

| Inverse Material Design | Employs generative models to design novel molecular structures that possess a desired set of target properties. |

| Reaction Pathway Design | Leverages AI to analyze known chemical transformations and propose efficient and safe synthetic routes to target energetic molecules. nih.govyoutube.com |

| Spectroscopic Data Analysis | Applies machine learning to interpret complex spectroscopic data, such as SERS maps, for the detection and quantification of nitroaromatic compounds. dtu.dknih.gov |

Identification and Addressing of Remaining Research Gaps in the Fundamental Chemistry of Nitroazoxytoluenes

Despite decades of research, significant gaps remain in our understanding of nitroaromatic and azoxy compounds. nih.govnih.gov Addressing these fundamental questions is essential for advancing the field and enabling the development of next-generation materials.

Key research gaps relevant to this compound include:

Understanding Biosynthesis and Biodegradation: While the environmental fate of some nitroaromatics like TNT has been studied, the specific pathways for the biodegradation of complex azoxy compounds are largely unknown. nih.gov Research into the enzymatic processes that could break down these molecules is crucial for environmental remediation efforts. researchgate.net Conversely, understanding the biosynthesis of natural azoxy compounds could inspire new, greener synthetic methods. nih.govdtu.dk

Toxicity and Environmental Impact: The toxicity of many nitroaromatic compounds is a significant concern. researchgate.net A thorough toxicological evaluation of this compound and its potential degradation products is necessary to assess its environmental risks.

Solid-State Chemistry and Polymorphism: The crystal structure and polymorphism of an energetic material have a profound impact on its properties, including sensitivity and performance. A detailed investigation of the solid-state chemistry of nitroazoxytoluenes is needed to understand how intermolecular interactions influence their behavior. A comparative study of nitroaminofurazans with azo and azoxy linkages highlighted the structural benefits of the N-oxide moiety. acs.org

Formation in the Environment: The formation of secondary nitroaromatic compounds in the atmosphere is an area of active research. researchgate.net Investigating the potential for atmospheric or environmental formation of nitroazoxytoluenes from precursor pollutants could be an important area of future study.

By systematically addressing these research avenues, the scientific community can build a comprehensive understanding of this compound and the broader class of nitroazoxytoluenes, paving the way for the design of safer, more effective, and environmentally benign energetic materials.

Q & A

Q. What are the established methods for synthesizing and purifying TNAT?

TNAT synthesis typically involves controlled nitration and azo-coupling reactions. A common approach starts with toluidine derivatives, followed by sequential nitration under low-temperature conditions (≤5°C) to avoid premature decomposition. Purification often employs recrystallization using acetone-methanol mixtures or column chromatography with silica gel. Confirmation of purity requires spectroscopic validation (e.g., HPLC-UV or NMR) .

Q. How is TNAT structurally characterized to confirm its isomer configuration?

Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : H and C NMR distinguish nitro group positions and azoxy linkages.

- X-ray Diffraction : Resolves spatial arrangement of nitro and methyl groups, critical for distinguishing isomers (e.g., 2,4' vs. 4,4' configurations) .

- IR Spectroscopy : Identifies characteristic NO stretching vibrations (~1530 cm) and azoxy N-O bonds (~1250 cm) .

Q. What are the stability and storage requirements for TNAT in laboratory settings?

TNAT is thermally sensitive and shock-reactive. Storage requires refrigeration (0–6°C) in amber glass vials under inert gas (e.g., argon) to prevent degradation. Stability tests via accelerated aging studies (40°C/75% RH) show <5% decomposition over 30 days under optimal conditions .

Q. What safety protocols are critical for handling TNAT?

TNAT is classified as explosive (UN Hazard Class 1.1D) and toxic. Protocols include:

- Use of blast shields and remote handling tools.

- Conducting reactions in fume hoods with spark-resistant equipment.

- Emergency neutralization using alkaline solutions (e.g., 10% NaOH) to hydrolyze nitro groups .

Advanced Research Questions

Q. How does TNAT participate in microbial degradation pathways?

TNAT is metabolized by Pseudomonas and Rhodococcus species via reductive pathways. Key intermediates include 4-acetamido-2-amino-6-nitrotoluene (C16420) and 4-methyl-5-nitrocatechol (C18315), identified via GC-MS and N isotopic tracing. Enzymes like nitroreductases and azoreductases mediate these transformations .

Q. What computational methods predict TNAT’s reactivity and explosive properties?

Density Functional Theory (DFT) using Gaussian09 or ORCA calculates:

- Detonation Velocity : Predicted at ~7,500 m/s via Kamlet-Jacobs equations.

- Thermal Stability : Activation energy () for decomposition (~150 kJ/mol) using thermogravimetric analysis (TGA) data .

- Molecular Electrostatic Potential (MEP) maps identify electron-deficient nitro groups as reactive sites .

Q. How can TNAT be quantified in environmental matrices with high sensitivity?

Advanced detection employs:

Q. What contradictions exist in TNAT’s reported physicochemical properties?

Discrepancies in melting points (e.g., reported as "N/A" in some studies vs. 210–215°C in others) arise from isomer impurities or polymorphic forms. Resolution involves:

Q. How does TNAT interact with soil organic matter (SOM) in environmental systems?

Adsorption studies using batch equilibration show TNAT binds strongly to SOM ( = 450 L/kg) via π-π interactions and hydrogen bonding. Competitive adsorption with co-contaminants (e.g., TNT) reduces TNAT’s mobility by 30–40%, validated via column leaching experiments .

Methodological Notes

- Isomer Differentiation : Always cross-validate structural data with multiple techniques (e.g., NMR + XRD) due to TNAT’s isomer complexity .

- Data Reproducibility : Replicate synthesis under inert conditions to minimize oxidative byproducts.

- Environmental Sampling : Use isotopically labeled TNAT (e.g., C-TNAT) as an internal standard for recovery correction in LC-MS workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.